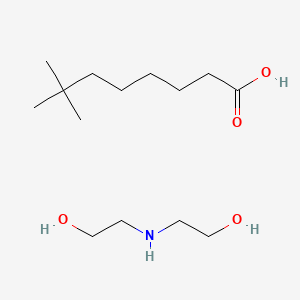

Neodecanoic acid diethanolamine salt

Beschreibung

Neodecanoic acid diethanolamine salt is a compound formed by the reaction of neodecanoic acid (C₁₀H₂₀O₂), a branched-chain fatty acid, with diethanolamine (C₄H₁₁NO₂). Neodecanoic acid itself is characterized by its hydrophobic nature, low water solubility (0.34 g/L at 25°C ), and applications in metalworking fluids and stabilizers . The diethanolamine salt enhances solubility in polar solvents and is typically used in industrial formulations requiring pH regulation, emulsification, or controlled release of active components.

Eigenschaften

CAS-Nummer |

58722-91-1 |

|---|---|

Molekularformel |

C14H31NO4 |

Molekulargewicht |

277.40 g/mol |

IUPAC-Name |

7,7-dimethyloctanoic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C10H20O2.C4H11NO2/c1-10(2,3)8-6-4-5-7-9(11)12;6-3-1-5-2-4-7/h4-8H2,1-3H3,(H,11,12);5-7H,1-4H2 |

InChI-Schlüssel |

YQOWBAYEWIYODB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)CCCCCC(=O)O.C(CO)NCCO |

Physikalische Beschreibung |

Liquid |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Neodecanoic acid is synthesized by reacting nonene with carbon monoxide under high pressure in the presence of an acidic catalyst . The resulting neodecanoic acid is then reacted with diethanolamine to form neodecanoic acid diethanolamine salt. The reaction typically involves heating the mixture of neodecanoic acid and diethanolamine under controlled conditions to ensure complete reaction and formation of the salt.

Industrial Production Methods: Industrial production of neodecanoic acid diethanolamine salt involves large-scale synthesis of neodecanoic acid followed by its reaction with diethanolamine. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions: Neodecanoic acid diethanolamine salt undergoes various chemical reactions, including:

Neutralization: Reaction with acids and bases to form salts and water.

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with amines to form amides.

Common Reagents and Conditions:

Acids and Bases: Used in neutralization reactions.

Alcohols: Used in esterification reactions.

Amines: Used in amidation reactions.

Major Products Formed:

Salts: Formed from neutralization reactions.

Esters: Formed from esterification reactions.

Amides: Formed from amidation reactions.

Wissenschaftliche Forschungsanwendungen

Neodecanoic acid diethanolamine salt has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of various organic compounds.

Biology: Employed in the study of biological processes and as a reagent in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of coatings, adhesives, and other industrial products.

Wirkmechanismus

Neodecanoic acid diethanolamine salt can be compared with other similar compounds, such as:

2-Ethylhexanoic Acid: Another branched carboxylic acid with different properties and applications.

Diethanolamine: The parent compound of neodecanoic acid diethanolamine salt, used in various chemical reactions and applications.

Uniqueness: Neodecanoic acid diethanolamine salt is unique due to its highly branched structure, which imparts specific properties such as high hydrophobicity and stability. These properties make it suitable for specialized applications in various fields .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Properties

Key Differences

- Solubility: Potassium and sodium salts exhibit high water solubility, making them suitable for aqueous formulations . Manganese and lead salts are hydrophobic, limiting use to non-polar systems . The diethanolamine salt balances polar/non-polar solubility, ideal for emulsifiers .

- Applications: Potassium/sodium salts: Preferred in agriculture and surfactants due to bioavailability . Manganese salts: Specialized in paint drying agents . Diethanolamine salts: Versatile in agrochemicals (e.g., mefluidide formulations ) and pharmaceuticals .

- Safety: Lead and manganese salts carry significant toxicity risks .

Research Findings

- Neodecanoic acid derivatives are critical in metal stabilizers (e.g., zinc, barium derivatives ).

- Diethanolamine-based salts improve drug delivery systems by enhancing solubility and stability .

- Regulatory restrictions apply to lead salts in manufacturing (e.g., Toyota’s banned substances list ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.